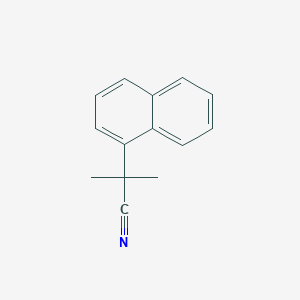

2-Methyl-2-(naphthalen-1-yl)propanenitrile

Vue d'ensemble

Description

2-Methyl-2-(naphthalen-1-yl)propanenitrile is a useful research compound. Its molecular formula is C14H13N and its molecular weight is 195.265. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Electronic and Photonic Materials

One significant application of naphthalene derivatives, like those related to "2-Methyl-2-(naphthalen-1-yl)propanenitrile," is in the development of electronic and photonic materials. Altmayer et al. (2001) synthesized donor−acceptor-substituted molecules using naphthalene derivatives, which showed efficient photoinduced electron transfer, especially in naphthalene and pyrene derivatives. These materials are crucial for organic electronics and photonics, demonstrating potential in light-emitting diodes (LEDs) and solar cells due to their ability to facilitate electron transfer processes efficiently (Altmayer, Gaa, Gleiter, Rominger, Kurzawa, & Schneider, 2001).

Environmental Sensing and Detection

Naphthalene-based compounds are also employed in environmental sensing and detection. Han et al. (2015) reported the development of a naphthalene-based fluorescent chemodosimeter for the selective and sensitive detection of mercury ions in aqueous solutions. This application is crucial for monitoring and managing environmental pollution, offering a fast and efficient method to detect hazardous metals in water sources (Han, Yang, Wu, Chen, Zhou, & Xia, 2015).

Material Synthesis and Chemical Reactions

The structural features of naphthalene derivatives make them valuable in material synthesis and facilitating specific chemical reactions. Jin et al. (2021) explored the formation chemistry of polycyclic aromatic hydrocarbons (PAHs) from α-methyl-naphthalene, providing insights into the pyrolysis processes that are fundamental in petrochemical industries and for understanding soot particle formation. This research highlights the role of naphthalene derivatives in industrial applications and environmental science (Jin, Hao, Yang, Guo, Zhang, Cao, & Farooq, 2021).

Catalysis

Naphthalene derivatives have been investigated for their catalytic properties as well. Mokhtary and Torabi (2017) demonstrated the use of nano magnetite (Fe3O4) as a catalyst for the synthesis of naphthalene derivatives under ultrasound irradiation, showcasing the efficiency of naphthalene-based compounds in catalyzing multi-component reactions. This research is significant for the development of new synthetic routes in organic chemistry, offering greener and more efficient methodologies (Mokhtary & Torabi, 2017).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . These indicate that it may be harmful if swallowed, in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and using personal protective equipment .

Propriétés

IUPAC Name |

2-methyl-2-naphthalen-1-ylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N/c1-14(2,10-15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFMNNIMYGEOAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(4-chloro-2-methoxybenzoyl)piperidin-4-yl]-4-(4-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2525609.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-[2-(3-hydroxyphenyl)ethyl]propanamide](/img/structure/B2525610.png)

![2-(4-chlorophenyl)-5-((5-methyl-2-phenyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)

![(E)-1'-(3-(furan-2-yl)acryloyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2525622.png)

![benzo[c][1,2,5]thiadiazol-5-yl(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2525626.png)